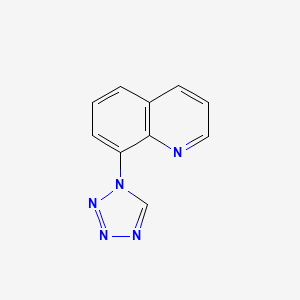

8-(1H-tetrazol-1-yl)quinoline

Description

8-(1H-Tetrazol-1-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 8-position with a 1H-tetrazole moiety.

Properties

IUPAC Name |

8-(tetrazol-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c1-3-8-4-2-6-11-10(8)9(5-1)15-7-12-13-14-15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBCVOIZTAVVGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N3C=NN=N3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-(1H-tetrazol-1-yl)quinoline typically involves the reaction of quinoline derivatives with azide compounds under specific conditions. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

8-(1H-tetrazol-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms. Common reagents used in these reactions include sodium azide, copper catalysts, and various oxidizing and reducing agents

Scientific Research Applications

8-(1H-tetrazol-1-yl)quinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 8-(1H-tetrazol-1-yl)quinoline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules . This interaction can modulate various biological pathways, leading to antimicrobial, antifungal, and other therapeutic effects .

Comparison with Similar Compounds

Critical Analysis of Structural-Activity Relationships (SAR)

- Tetrazole vs. However, triazoles (e.g., ) may exhibit better metabolic stability in vivo .

- Linker Flexibility : Oxygen-based linkers (e.g., ) introduce conformational flexibility, aiding in binding to enzymes like α-glucosidase, whereas rigid linkers (e.g., direct tetrazole attachment) may favor selectivity .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro) enhance electrophilicity and reactivity, while bulky substituents (e.g., tert-butyl) improve pharmacokinetic profiles by resisting enzymatic degradation .

Biological Activity

8-(1H-tetrazol-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline ring system substituted with a tetrazole group. The molecular formula is with a molecular weight of approximately 201.20 g/mol. The unique structure contributes to its biological properties, including antimicrobial and anticancer activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It has shown efficacy in various cancer cell lines, including breast and lung cancer.

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in nucleic acid synthesis, which is critical for both microbial and cancer cell proliferation.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that this compound has potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

In vitro studies demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells. The compound was found to decrease cell viability significantly at concentrations above 10 µM:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound, confirming its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To further understand the efficacy of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Quinoline | Moderate | Low |

| Tetrazole | Low | Moderate |

This comparison highlights the enhanced biological activity of this compound compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.